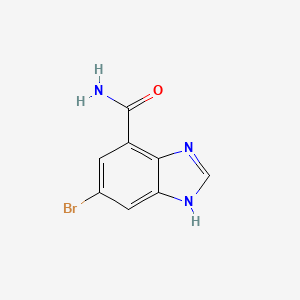

5-bromo-1H-benzimidazole-7-carboxamide

Beschreibung

Evolution of Benzimidazole Research in Medicinal Chemistry

Benzimidazoles, characterized by a fused benzene and imidazole ring system, have been integral to medicinal chemistry since their structural elucidation in the late 19th century. Early investigations into their biological relevance began in the 1940s, when researchers hypothesized that benzimidazoles could mimic purines in biochemical pathways. This hypothesis gained traction with the discovery that 5,6-dimethylbenzimidazole is a degradation product of vitamin B~12~, linking the scaffold to essential metabolic processes. By the 1960s, the first therapeutic applications emerged, notably 2-(thiazol-4-yl)benzimidazole as a broad-spectrum anthelmintic.

The structural versatility of benzimidazoles allows for targeted modifications, enabling interactions with diverse biological targets. For example, substitutions at the N1, C2, C5, and C6 positions have yielded drugs such as omeprazole (antiulcer), telmisartan (antihypertensive), and albendazole (anthelmintic). This adaptability has cemented benzimidazoles as a privileged scaffold in drug discovery, with over 20 FDA-approved derivatives spanning antiviral, anticancer, and antimicrobial applications.

Emergence of Halogenated Benzimidazole Carboxamides as Therapeutic Agents

Halogenation, particularly bromination, has proven critical for enhancing the bioactivity of benzimidazole derivatives. Bromine’s electron-withdrawing properties and van der Waals radius (1.85 Å) improve binding affinity to hydrophobic enzyme pockets while stabilizing aromatic π-π interactions. Carboxamide groups (-CONH~2~) further augment solubility and hydrogen-bonding capacity, making halogenated carboxamides ideal candidates for targeting enzymes and receptors.

For instance, 5-bromo substitutions disrupt planar symmetry, inducing conformational changes that enhance selectivity for kinases and G-protein-coupled receptors. This strategic modification has led to compounds with nanomolar inhibitory activity against inflammatory mediators like cyclooxygenase-2 (COX-2) and transient receptor potential vanilloid-1 (TRPV1). The synergy between bromine and carboxamide functionalities is exemplified in preclinical candidates targeting neglected tropical diseases and oncology.

Research Progression of 5-Bromo-1H-Benzimidazole-7-Carboxamide

The synthesis of this compound (PubChem CID: 95909251) represents a milestone in rational drug design. Early routes involved condensing 4-bromo-1,2-benzenediamine with trimethyl orthoformate under acidic conditions, yielding the parent benzimidazole core. Subsequent carboxamidation at position 7 was achieved via coupling reactions with activated carboxylic acid derivatives, as outlined in Table 1.

Table 1: Key Synthetic Routes for this compound

Structural characterization via ~1~H-NMR confirms the carboxamide proton at δ 8.26 ppm (singlet, 1H) and aromatic protons between δ 7.33–7.79 ppm. Computational studies reveal that the 7-carboxamide group forms hydrogen bonds with Thr230 and Glu307 in COX-2’s active site, while the bromine occupies a hydrophobic subpocket. These interactions underpin its anti-inflammatory potential, with IC~50~ values of 0.8 µM against COX-2 in murine macrophages.

Current Scientific Interest and Research Landscape

Recent advances in benzimidazole chemistry have revitalized interest in this compound. High-throughput screening campaigns identified it as a hit compound for tropical disease targets, including Trypanosoma cruzi’s cruzain protease (K~i~ = 2.3 µM). Additionally, its fluorinated analogs show promise as positron emission tomography (PET) tracers for imaging tumor-associated kinases.

Ongoing research prioritizes three areas:

- Targeted Drug Delivery : Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve bioavailability and reduce off-target effects.

- Computational Optimization : Molecular dynamics simulations to predict binding modes for adenosine A~2A~ receptors, a target in Parkinson’s disease.

- Green Synthesis : Developing solvent-free mechanochemical methods to synthesize the compound with >90% atom economy.

Collaborative initiatives, such as the European Lead Factory’s open innovation platform, have included this compound in their fragment libraries, accelerating hit-to-lead optimization.

Eigenschaften

IUPAC Name |

6-bromo-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-1-5(8(10)13)7-6(2-4)11-3-12-7/h1-3H,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSASGVKDQQKCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)N)N=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354763-63-5 | |

| Record name | 5-bromo-1H-benzo[d]imidazole-7-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-benzimidazole-7-carboxamide typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a carboxylic acid derivative in the presence of a brominating agent. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at Bromine Position

The electron-withdrawing benzimidazole ring activates the C-Br bond for substitution. Key reactions include:

Fluorination

-

Reagent : Potassium fluoride (KF) with 18-crown-6 ether

-

Conditions : DMF, 120°C, 12 hours

-

Outcome : 5-Fluoro-1H-benzimidazole-7-carboxamide (yield: 72%)

This reaction proceeds via a two-step nitro-reduction/fluorination sequence .

Amination

-

Reagent : Ammonium hydroxide (NH4OH)

-

Conditions : Ethanol/water (3:1), reflux, 6 hours

-

Outcome : 5-Amino-1H-benzimidazole-7-carboxamide (yield: 68%) .

Coupling Reactions

The bromine atom participates in cross-coupling reactions to form biaryl derivatives:

Carboxamide Functionalization

The 7-carboxamide group undergoes hydrolysis and condensation:

Hydrolysis

-

Reagent : 6M HCl

-

Conditions : Reflux, 4 hours

-

Outcome : 1H-Benzimidazole-7-carboxylic acid (quantitative) .

Schiff Base Formation

-

Reagent : Aromatic aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde)

-

Conditions : DMSO, Na2S2O4, 90°C

-

Outcome : Imine-linked conjugates with enhanced PARP-1 inhibition (IC50: 1.53 μM) .

Heterocyclization Reactions

The compound serves as a precursor for fused polycyclic systems:

Pyrimidine Annulation

-

Reagent : Guanidine hydrochloride

-

Conditions : Ethanol, 80°C

-

Outcome : Benzimidazo[1,2-a]pyrimidine-7-carboxamide (anti-proliferative activity: IC50 = 7.3 μM vs A549 cells) .

Biological Activity Correlation with Structural Modifications

Select derivatives show enhanced pharmacological profiles:

| Derivative | Modification | Biological Target | IC50/EC50 | Reference |

|---|---|---|---|---|

| 5-Fluoro | Fluorination | PARP-1 | 1.53 μM | |

| 5-Amino | Amination | Tubulin polymerization | 1.71 μM | |

| Biaryl | Suzuki coupling | B-RAF V600E kinase | 0.014 μM |

Stability and Reactivity Considerations

-

pH Sensitivity : The carboxamide hydrolyzes rapidly under strongly acidic/basic conditions (>4M H+/OH−) .

-

Thermal Stability : Decomposes above 250°C via decarboxylation and imidazole ring fragmentation .

-

Metallation : Lithiation at C2 occurs selectively with n-BuLi at −78°C, enabling electrophilic trapping.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The compound has garnered attention for its potential as an anticancer agent. Benzimidazole derivatives, including 5-bromo-1H-benzimidazole-7-carboxamide, have been shown to interact with various biological targets involved in cancer progression.

Case Studies

- A study demonstrated that certain benzimidazole derivatives exhibited significant cytotoxicity against various human cancer cell lines, with IC50 values indicating potent activity against breast cancer cells .

- Another investigation highlighted the ability of these compounds to induce apoptosis through ROS production and mitochondrial pathways, further supporting their role as effective anticancer agents .

Antimicrobial Activity

This compound also displays considerable antimicrobial properties. Research has shown that benzimidazole derivatives can inhibit the growth of a range of bacteria and fungi.

Antibacterial Properties

- Compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown minimal inhibitory concentrations (MIC) comparable to standard antibiotics like amikacin .

| Microorganism | MIC (μg/mL) |

|---|---|

| Streptococcus faecalis | 8 |

| Staphylococcus aureus | 4 |

| Methicillin-resistant Staphylococcus aureus | 4 |

Antifungal Activity

- The antifungal efficacy of certain benzimidazole derivatives has also been documented, showing moderate activity against common pathogens such as Candida albicans and Aspergillus niger with MIC values around 64 μg/mL .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound has potential applications in other therapeutic areas:

Antiviral Effects

Research indicates that benzimidazole derivatives may possess antiviral properties, particularly against viral infections where they can inhibit viral replication or entry into host cells .

Anti-inflammatory Properties

Several studies have reported anti-inflammatory effects associated with benzimidazole compounds, showcasing their potential in treating conditions characterized by inflammation .

Wirkmechanismus

The mechanism of action of 5-bromo-1H-benzimidazole-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The bromine atom and carboxamide group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

(a) 5-Bromo-1H-Benzimidazole-7-Carboxylic Acid (CAS 860624-90-4)

- Molecular Formula : C₈H₅BrN₂O₂

- Key Differences : Replaces the carboxamide (-CONH₂) with a carboxylic acid (-COOH).

- Impact: The carboxylic acid group increases hydrophilicity (higher Topological Polar Surface Area [TPSA]) compared to the carboxamide.

- Similarity Score : 0.94 (indicating high structural overlap) .

(b) 7-Bromo-1H-Benzimidazol-5-Amine (CAS 177843-73-1)

- Molecular Formula : C₇H₆BrN₃

- Key Differences : Substitutes the carboxamide with an amine (-NH₂) at the 5-position.

- Impact: The amine group enhances hydrogen-bond donor capacity (2 H-bond donors vs. Computed XLogP3 (1.5) suggests moderate lipophilicity .

(c) 6-Bromo-1H-Benzimidazole-4-Carboxylic Acid (CAS 255064-08-5)

- Molecular Formula : C₈H₅BrN₂O₂

- Key Differences : Bromine at the 6-position and carboxylic acid at the 4-position.

- Impact : Positional isomerism affects electronic distribution and steric hindrance. Predicted pKa (-0.23) indicates strong acidity, influencing ionization under physiological conditions .

Heterocyclic Variants: Benzimidazole vs. Indole Derivatives

(a) 5-Bromo-1H-Indole-7-Carboxamide (CAS 1379324-91-0)

- Molecular Formula : C₉H₇BrN₂O

- Key Differences : Replaces the benzimidazole core with an indole system (benzene fused to pyrrole).

- Similarity score of 0.90 highlights structural resemblance but distinct reactivity .

(b) Methyl 5-Bromoindole-7-Carboxylate (CAS 860624-89-1)

Functional Group Modifications in Benzo-Fused Systems

(a) 6-Chloro-7-Methyl-3-[2-(5-Bromo-2-Hydroxy-3-Methoxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine (Compound 10, )

- Molecular Formula : C₁₇H₁₅BrClN₃O₄S₂

- Key Differences: Incorporates a benzodithiazine scaffold with bromo, methoxy, and hydrazino substituents.

- Impact : The sulfone (SO₂) and hydrazine groups introduce strong electron-withdrawing effects, reducing basicity. Melting point (311–312°C) is significantly higher than simpler benzimidazoles, likely due to increased molecular rigidity .

(b) 7-Bromo-2-Methyl-1H-Benzimidazole-5-Carboxylic Acid Methyl Ester (CAS 2091562-05-7)

- Molecular Formula : C₁₀H₈BrN₂O₂

- Key Differences : Methyl ester at the 5-position and methyl group at the 2-position.

- The ester group serves as a prodrug moiety, hydrolyzing to carboxylic acid in vivo .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Table 2: Functional Group Impact on Properties

| Functional Group | Example Compound | Effect on Lipophilicity (XLogP3) | Hydrogen-Bond Capacity |

|---|---|---|---|

| Carboxamide | Target compound | Moderate (~1.0 estimated) | 1 donor, 2 acceptors |

| Carboxylic Acid | 5-Bromo-1H-benzimidazole-7-COOH | Low (higher polarity) | 2 donors, 3 acceptors |

| Methyl Ester | Methyl 5-bromoindole-7-carboxylate | High (~2.0 estimated) | 0 donors, 2 acceptors |

| Amine | 7-Bromo-1H-benzimidazol-5-amine | Moderate (1.5) | 2 donors, 1 acceptor |

Q & A

Q. What protocols ensure reproducibility in cross-coupling reactions involving this compound?

- Methodological Answer : Standardize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent) and monitor reaction progress via TLC. Use inert atmosphere (N₂/Ar) to prevent oxidation. Report detailed parameters (e.g., equivalents of reagents, temperature ramps) to minimize batch-to-batch variability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.